molecular formula C12H28OSi B14382186 Trimethyl[(3,5,5-trimethylhexyl)oxy]silane CAS No. 89964-85-2

Trimethyl[(3,5,5-trimethylhexyl)oxy]silane

Cat. No.: B14382186
CAS No.: 89964-85-2
M. Wt: 216.43 g/mol
InChI Key: GOZGIOSMYMCXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl[(3,5,5-trimethylhexyl)oxy]silane is a chemical compound with the molecular formula C12H28OSi. It is a silane derivative, characterized by the presence of a trimethylsilyl group attached to a 3,5,5-trimethylhexyl group through an oxygen atom. This compound is used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(3,5,5-trimethylhexyl)oxy]silane typically involves the reaction of 3,5,5-trimethylhexanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows:

3,5,5-trimethylhexanol+trimethylchlorosilaneThis compound+hydrochloric acid\text{3,5,5-trimethylhexanol} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{hydrochloric acid} 3,5,5-trimethylhexanol+trimethylchlorosilane→this compound+hydrochloric acid

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(3,5,5-trimethylhexyl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted silanes.

    Hydrolysis: 3,5,5-trimethylhexanol and trimethylsilanol.

    Oxidation: Silanols and siloxanes.

Scientific Research Applications

Trimethyl[(3,5,5-trimethylhexyl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Trimethyl[(3,5,5-trimethylhexyl)oxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group acts as a protective group, preventing unwanted reactions at specific sites on the molecule. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bulky 3,5,5-trimethylhexyl group and a reactive trimethylsilyl group. This combination imparts unique chemical properties, making it valuable in various applications where selective reactivity and stability are required .

Properties

CAS No.

89964-85-2

Molecular Formula

C12H28OSi

Molecular Weight

216.43 g/mol

IUPAC Name

trimethyl(3,5,5-trimethylhexoxy)silane

InChI

InChI=1S/C12H28OSi/c1-11(10-12(2,3)4)8-9-13-14(5,6)7/h11H,8-10H2,1-7H3

InChI Key

GOZGIOSMYMCXSF-UHFFFAOYSA-N

Canonical SMILES

CC(CCO[Si](C)(C)C)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.